4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine
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Overview
Description
4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine is a compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperidine ring substituted with difluoro groups and a pyridopyrimidine moiety, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route includes the reaction of 4,4-difluoropiperidine with 2-methylpyrido[3,4-d]pyrimidine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as:
- 4-(4,4-Difluoro-1-piperidinyl)-2-methylpyrido[3,4-d]pyrimidine
- 4,4-Difluoro-1-methylpiperidine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Uniqueness
4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine is unique due to its specific substitution pattern and the presence of both difluoro and pyridopyrimidine moieties. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H14F2N4 |
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Molecular Weight |
264.27 g/mol |
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-2-methylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H14F2N4/c1-9-17-11-8-16-5-2-10(11)12(18-9)19-6-3-13(14,15)4-7-19/h2,5,8H,3-4,6-7H2,1H3 |
InChI Key |
NRSAAMVLENADJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)(F)F |
Origin of Product |
United States |
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